trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
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Description
“trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-75-5 and a molecular weight of 300.28 . The compound is not chirally pure as it contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name of the compound is (1R,2S)-2-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid . The InChI code is 1S/C15H15F3O3/c16-15(17,18)11-6-4-9(5-7-11)13(19)8-10-2-1-3-12(10)14(20)21/h4-7,10,12H,1-3,8H2,(H,20,21)/t10-,12+/m0/s1 .Scientific Research Applications
Chromatographic Separation
- A study by Péter and Fülöp (1995) developed a high-performance liquid chromatographic method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, which is relevant for compounds like trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).
Photochemical Reactions
- Tokuda, Watanabe, and Itoh (1978) investigated the photochemical reactions of certain cycloalkanones, providing insights into the behavior of structurally similar compounds (Tokuda, Watanabe, & Itoh, 1978).
Chemical Synthesis
- Vogel, Troxler, and Lindenmann (1969) explored the synthesis of benzazepines and their rearrangement into other chemical structures, which could inform the manipulation of the this compound molecule (Vogel, Troxler, & Lindenmann, 1969).
Stereochemistry
- Krief et al. (1996) focused on stereoselective syntheses involving intramolecular carbolithiation of olefins, which can be crucial for understanding the stereochemistry of compounds like this compound (Krief et al., 1996).
Catalytic Hydrogenation
- Mitsui, Senda, and Saito (1966) studied the stereoselectivity of catalysts in hydrogenation, which could be relevant to the hydrogenation process of similar compounds (Mitsui, Senda, & Saito, 1966).
Conformational Analysis
- Casanovas et al. (2008) used DFT calculations to investigate the conformational preferences of a constrained analogue of phenylalanine, which provides insight into the conformational behavior of cyclopentane-based compounds (Casanovas et al., 2008).
Enantiomer Preparation
- Szakonyi et al. (1998) prepared enantiomers of cycloalkane-fused dihydropyrimidin-4-one, demonstrating methods that could be applied to similar cyclopentane-based structures (Szakonyi et al., 1998).
Properties
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)11-6-4-9(5-7-11)13(19)8-10-2-1-3-12(10)14(20)21/h4-7,10,12H,1-3,8H2,(H,20,21)/t10-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFUCGXBLWHIFS-CMPLNLGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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